![molecular formula C13H15FN2O6 B14235060 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione CAS No. 294840-26-9](/img/structure/B14235060.png)
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione: is a synthetic nucleoside analog. It is known for its significant role in the field of oncology, particularly in the treatment of various cancers. This compound is a pyrimidine analog, which means it mimics the structure of pyrimidine nucleosides, essential components of DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione involves several steps:
Starting Material: The synthesis begins with methyl-2-deoxy-D-ribofuranoside.
Protection and Activation: The hydroxyl groups are protected using p-toluenesulfonyl chloride, followed by hydrolysis with acetic acid and hydrochloric acid to replace the methoxy group with chlorine.
Condensation: The activated sugar is then condensed with 1-acetoxymercury-5-fluorouracil.
Deprotection: The final step involves deprotection to yield the desired compound
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same steps as the laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology: In biological research, it is used to study the mechanisms of DNA and RNA synthesis and repair. Its incorporation into nucleic acids can help elucidate the roles of specific enzymes and pathways.
Medicine: Medically, this compound is primarily used in oncology. It is effective in treating cancers, particularly those that have metastasized to the liver. It works by inhibiting DNA synthesis, thereby preventing cancer cell proliferation .
Industry: In the pharmaceutical industry, it is used in the formulation of chemotherapeutic agents. Its stability and efficacy make it a valuable component in cancer treatment regimens .
Mécanisme D'action
The compound exerts its effects by incorporating into DNA and RNA, leading to the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition results in the disruption of DNA replication and repair, ultimately leading to cell death. The molecular targets include thymidylate synthase and other enzymes involved in nucleotide metabolism .
Comparaison Avec Des Composés Similaires
5-fluorouracil: Another pyrimidine analog used in cancer treatment.
Cytarabine: A nucleoside analog used in the treatment of leukemia.
Gemcitabine: A nucleoside analog used in the treatment of various cancers.
Uniqueness: What sets 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione apart is its specific structure, which allows for targeted inhibition of thymidylate synthase. This specificity results in fewer side effects compared to other nucleoside analogs .
Propriétés
Numéro CAS |
294840-26-9 |
|---|---|
Formule moléculaire |
C13H15FN2O6 |
Poids moléculaire |
314.27 g/mol |
Nom IUPAC |
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15FN2O6/c14-6-4-15(11-3-9(19)10(5-17)22-11)13(21)16(12(6)20)7-1-2-8(7)18/h4,7,9-11,17,19H,1-3,5H2/t7?,9-,10+,11+/m0/s1 |
Clé InChI |
SUPQACSTEIBPPA-LTYKLIDASA-N |
SMILES isomérique |
C1CC(=O)C1N2C(=O)C(=CN(C2=O)[C@H]3C[C@@H]([C@H](O3)CO)O)F |
SMILES canonique |
C1CC(=O)C1N2C(=O)C(=CN(C2=O)C3CC(C(O3)CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


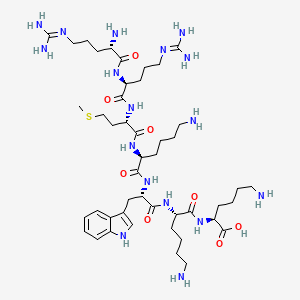
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)


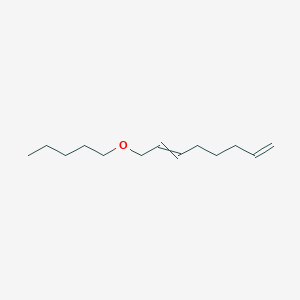

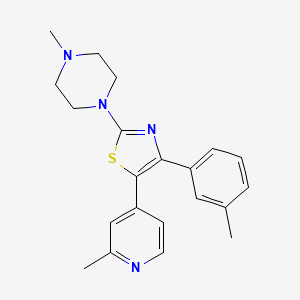


![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)
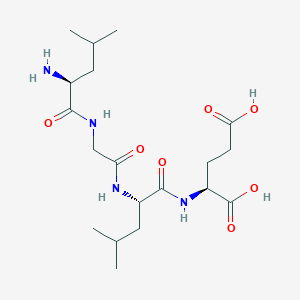
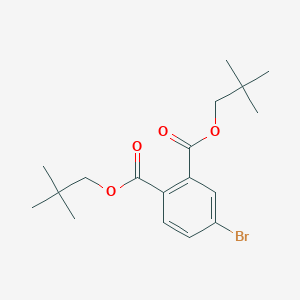
![5,5'-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14235047.png)
![Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate](/img/structure/B14235049.png)
